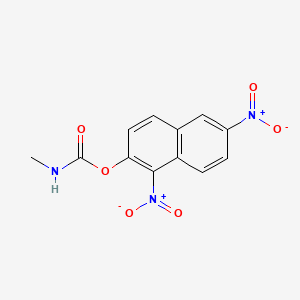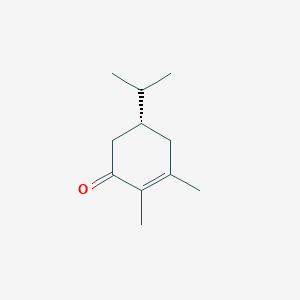![molecular formula C7H8 B13808254 Spiro[3.3]hepta-2,5-diene CAS No. 22635-78-5](/img/structure/B13808254.png)
Spiro[3.3]hepta-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[3.3]hepta-2,5-diene is an organic compound with the molecular formula C7H8. It is a bicyclic hydrocarbon characterized by a spiro linkage between two cyclopropane rings and a conjugated diene system. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various fields of chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Spiro[3.3]hepta-2,5-diene can be synthesized through several methods. One common approach involves the intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a catalyst. This reaction typically requires mild conditions and can be promoted by visible light-induced photosensitization . Another method involves the reaction of cyclopropylidene with dienes under specific conditions to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[3.3]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene system into a saturated hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the spiro carbon or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
Spiro[3.3]hepta-2,5-diene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Spiro[3.3]hepta-2,5-diene exerts its effects involves its ability to participate in various chemical reactions due to its strained spirocyclic structure. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.4]hepta-4,6-diene: Another spirocyclic compound with a different ring size and substitution pattern.
Spiro[2.3]heptane: A simpler spirocyclic compound with a single cyclopropane ring.
Uniqueness
Spiro[3.3]hepta-2,5-diene is unique due to its conjugated diene system and the presence of two cyclopropane rings. This structure imparts distinct reactivity and stability compared to other spirocyclic compounds .
Propiedades
Número CAS |
22635-78-5 |
|---|---|
Fórmula molecular |
C7H8 |
Peso molecular |
92.14 g/mol |
Nombre IUPAC |
spiro[3.3]hepta-2,6-diene |
InChI |
InChI=1S/C7H8/c1-3-7(4-1)5-2-6-7/h1-3,5H,4,6H2 |
Clave InChI |
NODMEAHDWHZSNR-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC12CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



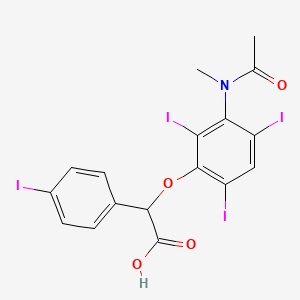
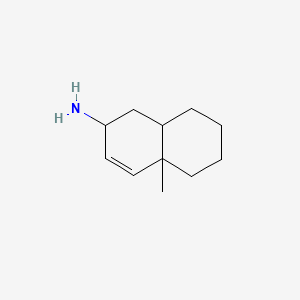
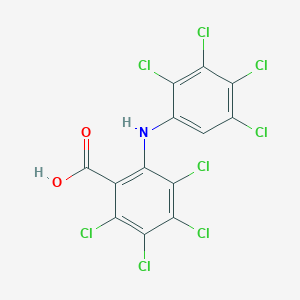
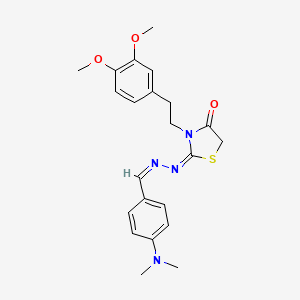
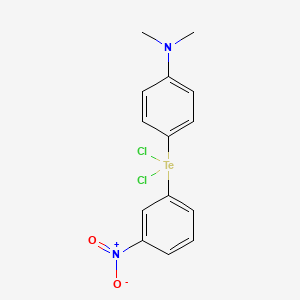
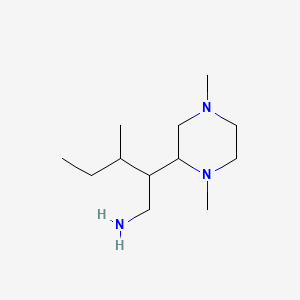
![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B13808222.png)
![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)
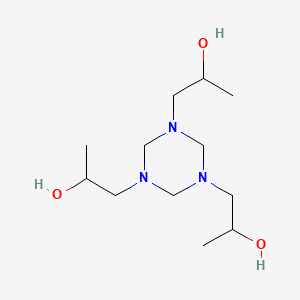
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
